4-Nonylphenol-2,3,5,6-d4

Description

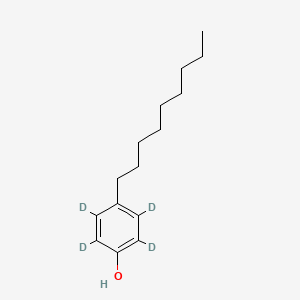

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-ZGAVCIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745793 | |

| Record name | 4-Nonyl(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-62-9 | |

| Record name | 4-Nonyl(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analytical Methodologies Utilizing 4 Nonylphenol 2,3,5,6 D4

Mass Spectrometry (MS) Applications for 4-NP Quantification

Mass spectrometry-based techniques are the cornerstone for the sensitive and selective detection of 4-nonylphenol (B119669) (4-NP). The use of 4-Nonylphenol-2,3,5,6-d4 as an internal standard is integral to these methodologies, compensating for variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Internal Standard (DIS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile organic compounds like 4-nonylphenol. The incorporation of a deuterated internal standard such as this compound is crucial for accurate quantification.

The development and validation of GC-MS methods using this compound have been successfully applied to a range of complex sample types, including food, environmental, and biological matrices. thermofisher.commdpi.comnih.gov For instance, a validated method for analyzing 4-nonylphenol in various food matrices demonstrated good linearity, with correlation coefficients exceeding 0.998. The limits of detection and quantification were found to be in the ranges of 0.37–1.79 μg/kg and 1.11–5.41 μg/kg, respectively. mdpi.com In another study focused on aquatic samples, a GC-MS method was developed for the quantitative determination of several phenolic xenoestrogens, including 4-nonylphenol. This method, which involved solid-phase extraction followed by methylation, achieved detection limits between <0.01 and 0.05 ng/L. dphen1.com

A study on the determination of 4-nonylphenol in water samples highlighted the importance of the internal standard's structure. It was found that a branched deuterated nonylphenol isomer provided better recovery and derivatization yield in complex wastewater matrices compared to a linear isomer. nih.gov The use of a programmed temperature vaporizing (PTV) multimode injection system in the GC can optimize the transfer of analytes to the analytical column, which is particularly beneficial for complex compounds like alkylphenols. thermofisher.com

Here is an example of a data table summarizing method validation parameters for 4-n-NP in different food matrices:

| Matrix Category | Linearity (R²) | LOD (μg/kg) | LOQ (μg/kg) | Intraday Accuracy (%) | Interday Accuracy (%) |

| High-Fat | >0.998 | 0.85 - 1.79 | 2.57 - 5.41 | 91.8 - 108.6 | 94.6 - 101.9 |

| Low-Fat | >0.998 | 0.37 - 0.52 | 1.11 - 1.57 | 86.8 - 107.3 | 92.6 - 101.3 |

To enhance the sensitivity and selectivity of GC-MS analyses, Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) modes are frequently utilized.

Selected Ion Monitoring (SIM) involves programming the mass spectrometer to detect only specific ion fragments characteristic of the analyte of interest. taylorandfrancis.comwikipedia.org This targeted approach significantly improves the signal-to-noise ratio, allowing for lower detection limits compared to full-scan mode. taylorandfrancis.com For the analysis of 4-nonylphenol and its isomers, SIM mode is effective in reducing matrix interference and achieving the high sensitivity required for trace-level quantification in environmental and biological samples. nih.govdphen1.comnih.gov

Multiple Reaction Monitoring (MRM) , a tandem mass spectrometry (MS/MS) technique, offers even greater selectivity than SIM. waters.com In MRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. thermofisher.comwaters.com This two-stage filtering process drastically reduces background noise and chemical interference, making it particularly valuable for analyzing complex matrices like food and environmental samples. thermofisher.comshimadzu.com The use of automated MRM development tools can streamline the optimization of precursor and product ions, as well as collision energies, saving considerable time and effort in method development. thermofisher.com An analysis of a 4-nonylphenol standard solution at a low concentration (0.01 µg/mL) demonstrated a fifty-fold improvement in sensitivity when using an optimized MRM mode compared to the Q3 SIM mode. shimadzu.com

The following table illustrates typical MRM transitions for 4-nonylphenol analysis:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-nonylphenol | 246 | 105 | 11.65 |

| 4-nonylphenol (confirming ion) | 246 | 133 | 11.65 |

Liquid Chromatography-Mass Spectrometry (LC-MS) with DIS

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the quantification of 4-nonylphenol, especially for its less volatile derivatives or when analyzing samples that are not amenable to GC analysis. The use of a deuterated internal standard like this compound is equally important in LC-MS to ensure accuracy. caymanchem.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of 4-nonylphenol. grafiati.comnih.gov The use of sub-2 µm particle columns in UHPLC allows for faster separations and improved chromatographic efficiency. grafiati.com In the context of 4-nonylphenol analysis, UHPLC-ESI-MS/MS methods have been developed for various matrices, including water and food packaging materials. uliege.benih.gov These methods often employ Multiple Reaction Monitoring (MRM) for quantification, providing high selectivity and low detection limits. gov.bc.cagov.bc.ca

For example, a UHPLC-ESI-MS/MS method was developed for the determination of 4-nonylphenol in complex water samples, demonstrating the ability to achieve limits of detection below 100 ng/g. uliege.be The use of a labeled internal standard is crucial to compensate for matrix effects that can cause signal suppression or enhancement in the ESI source. gov.bc.ca

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. In IDMS, a known amount of an isotopically labeled standard, such as this compound, is added to the sample before any sample preparation steps. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. This approach effectively corrects for any losses during sample workup and variations in instrument response. uliege.be

Isotope Pattern Deconvolution (IPD) is an advanced quantification method used in conjunction with IDMS that eliminates the need for a traditional calibration curve. researchgate.netnih.gov IPD relies on the principle that the isotopic abundance pattern of the spiked sample is a linear combination of the natural isotopic pattern of the analyte and the isotopic pattern of the labeled standard. nih.gov By measuring the isotopic abundances in the mixed sample and knowing the patterns of the individual components, the molar fractions of the natural and labeled compounds can be calculated using multiple linear regression. researchgate.netnih.gov This technique has been successfully applied to the analysis of various organic compounds in complex matrices like wastewater. researchgate.net

A study on the determination of 4-nonylphenol in water samples utilized a minimal labeling IDMS approach combined with IPD. This method, using a ¹³C-labeled 4-(3,6-dimethyl-3-heptyl)phenol as a surrogate, achieved recoveries between 83-108% and coefficients of variation from 1.5% to 9%. uliege.be This demonstrates the power of combining IDMS with IPD for accurate and reliable quantification, even in challenging sample matrices.

Sample Preparation Techniques in Conjunction with this compound

Effective sample preparation is paramount for the successful analysis of 4-nonylphenol. This typically involves an extraction step to isolate the analyte from the sample matrix, followed by a clean-up procedure to remove interfering substances. The addition of this compound at the beginning of this process allows for the correction of any analyte losses that may occur.

Extraction Methods

Several extraction techniques are employed for the isolation of 4-nonylphenol from various sample types, with the choice of method often depending on the sample matrix and the desired level of sensitivity.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of 4-nonylphenol from aqueous samples. In a typical SPE procedure, the water sample, spiked with this compound, is passed through a cartridge containing a solid adsorbent. The analyte and the internal standard are retained on the adsorbent, while the bulk of the water and other water-soluble components pass through. The cartridge is then washed to remove any weakly bound impurities, and the target compounds are subsequently eluted with a small volume of an organic solvent. Polystyrene-divinylbenzene based sorbents are commonly used for this purpose. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common method for extracting 4-nonylphenol, particularly from aqueous matrices. This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. analis.com.my The sample is acidified and then vigorously mixed with an extraction solvent such as dichloromethane (B109758) or a mixture of n-hexane and diethyl ether. analis.com.mynih.gov After partitioning, the organic layer, now containing the 4-nonylphenol and the added this compound, is separated, dried, and concentrated before analysis.

Hollow Fiber Liquid Phase Microextraction (HF-LPME): HF-LPME is a miniaturized version of LLE that utilizes a small-scale, solvent-saving approach. In this technique, a porous hollow fiber membrane is impregnated with an organic solvent and suspended in the sample solution containing the analyte and the internal standard. nih.gov The analytes migrate from the aqueous sample into the organic solvent within the pores of the hollow fiber. In a three-phase HF-LPME setup, an acceptor solution within the lumen of the fiber traps the analytes, which can then be directly injected for analysis. chromatographyonline.com This method offers high enrichment factors and excellent sample clean-up. chromatographyonline.com While specific studies detailing the use of this compound in HF-LPME are not abundant, the principles of the technique make it highly suitable for use with deuterated internal standards to ensure accurate quantification of alkylphenols. nih.govresearchgate.net

Clean-up Procedures

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the final analysis.

Column Chromatography: Column chromatography is a frequently employed clean-up technique. The sample extract is passed through a column packed with an adsorbent material such as silica (B1680970) gel or Florisil. mdpi.comepa.gov These polar adsorbents retain polar interfering compounds while allowing the less polar 4-nonylphenol and its deuterated internal standard to be eluted with a non-polar or moderately polar solvent. The choice of elution solvent can be varied to achieve the desired separation. For instance, different fractions can be collected using solvent mixtures of increasing polarity, such as hexane (B92381) followed by mixtures of hexane with diethyl ether or methylene (B1212753) chloride. nih.gov

Method Validation Parameters and Quality Control with this compound

The use of this compound is integral to the validation of analytical methods and for ongoing quality control. It allows for the assessment of key performance parameters and helps to ensure the reliability of the analytical data.

Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound does not directly determine these limits but ensures that the measurements at these low levels are accurate by correcting for any analytical variability.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| SPE-HPLC-PDA | River Water | 0.0001 mg/L | 0.0005 mg/L | analis.com.my |

| SPE-GC-MS | Aquatic Samples | <0.01 - 0.05 ng/L | 0.01 - 0.05 ng/L | dphen1.com |

| LLE-HPLC-FLD | Herring | - | <2 ng/g | nih.gov |

| LLE-HPLC-FLD | Grey Seal Blood | - | <0.07 ng/cm³ | nih.gov |

| LLE-HPLC-FLD | Grey Seal Milk | - | <0.1 ng/cm³ | nih.gov |

| HF-LPME-GC-MS | Aqueous Samples | 0.005 - 0.015 µg/L | 0.012 - 0.026 µg/L | nih.gov |

Recovery Rates and Precision

Recovery is a measure of the efficiency of the entire analytical procedure, from extraction to detection. It is determined by comparing the amount of analyte measured in a spiked sample to the amount that was initially added. Precision refers to the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). The addition of this compound at a known concentration allows for the calculation of the recovery of the native 4-nonylphenol, as the internal standard is assumed to behave similarly throughout the analytical process.

| Analytical Method | Matrix | Spiked Concentration | Recovery Rate (%) | Precision (RSD %) | Reference |

| SPE-HPLC-PDA | River Water | 0.005, 0.010, 0.050 mg/L | 41.0 - 114 | < 2 | analis.com.my |

| LLE-HPLC-FLD | Herring | Not Specified | >80 | < 15 | nih.gov |

| LLE-HPLC-FLD | Grey Seal Blood | Not Specified | >80 | < 15 | nih.gov |

| LLE-HPLC-FLD | Grey Seal Milk | Not Specified | >80 | < 15 | nih.gov |

| SPE-GC-MS | Spiked Water | 20 ng/L | 50 - 120 | Not Specified | dphen1.com |

| HF-LPME-GC-MS | Spiked Water | Not Specified | Not Specified | 5.9 - 13.9 | nih.gov |

Addressing Matrix Effects and Blank Contamination

Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the measurement of the analyte. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. Blank contamination refers to the introduction of the analyte from external sources during sample collection, preparation, or analysis.

The use of an isotopically labeled internal standard like this compound is a highly effective strategy for mitigating matrix effects. Because the internal standard is structurally and chemically very similar to the analyte, it is affected by the matrix in a comparable way. By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects can be compensated for.

Similarly, while this compound cannot prevent blank contamination with native 4-nonylphenol, it helps in identifying and quantifying it. The consistent response of the internal standard can highlight inconsistencies in the analytical process that might be indicative of contamination. Regular analysis of method blanks (samples that go through the entire analytical process without the initial sample matrix) is crucial for monitoring and controlling background contamination.

Environmental Fate and Transport Studies of 4 Nonylphenol Using 4 Nonylphenol 2,3,5,6 D4 As a Tracer

Degradation Pathways and Kinetics of 4-NP

4-Nonylphenol-2,3,5,6-d4 serves as an invaluable surrogate in studies aimed at unraveling the degradation mechanisms and quantifying the transformation rates of 4-NP. By introducing a known quantity of the deuterated standard into an experimental system, researchers can accurately track the disappearance of the parent compound and the appearance of transformation products, distinguishing them from background levels of 4-NP.

Biodegradation Studies (e.g., Microbial Community Changes in Anaerobic Fluidized Bed Reactors)

The biodegradation of 4-NP is a key process governing its persistence in the environment. In anaerobic environments, such as those found in wastewater treatment plants and sediments, microbial communities play a crucial role in its degradation. Anaerobic fluidized bed reactors (AFBRs) are often employed to study these processes under controlled conditions.

While specific studies detailing the use of this compound as a tracer in AFBRs are not extensively documented in publicly available literature, the principles of its application are well-established. In such studies, the deuterated compound would be introduced into the reactor feed. Its concentration, along with that of unlabeled 4-NP, would be monitored over time in the reactor's effluent and within the biofilm attached to the fluidized particles. This approach allows for precise mass balance calculations and the determination of biodegradation rates without the confounding factor of unlabeled 4-NP that may be present in the wastewater influent.

Research on 4-NP degradation in AFBRs has shown that the introduction of 4-NP can lead to significant shifts in the microbial community. For instance, studies have observed an enrichment of microbial consortia known for their ability to degrade aromatic compounds and surfactants. Genera such as Geothrix, Holophaga, Aeromonas, Pelobacter, Pseudomonas, and Delftia have been identified as key players in the breakdown of 4-NP in these systems nih.gov. The use of this compound in these experiments would enable a more accurate correlation between the observed microbial shifts and the actual degradation of the target compound.

Table 1: Microbial Genera Associated with 4-Nonylphenol (B119669) Degradation in Anaerobic Systems

| Genus | Potential Role in Degradation |

| Geothrix | Associated with the degradation of aromatic compounds. |

| Holophaga | Known to anaerobically degrade aromatic compounds. |

| Aeromonas | Capable of degrading a wide range of organic pollutants. |

| Pelobacter | Involved in the anaerobic metabolism of various organic compounds. |

| Pseudomonas | Versatile degraders of aromatic hydrocarbons. |

| Delftia | Known for its ability to degrade xenobiotic compounds. |

Photodegradation Processes

Photodegradation is another significant pathway for the removal of 4-NP from sunlit surface waters and the upper layers of soil and snow. Laboratory and field studies have demonstrated that 4-NP can be transformed into various byproducts upon exposure to sunlight. The use of this compound in these studies allows for the precise measurement of photodegradation quantum yields and reaction kinetics.

In a typical photodegradation experiment, a solution containing 4-NP and a known concentration of this compound would be exposed to a controlled light source simulating natural sunlight. The rate of disappearance of both the labeled and unlabeled compounds would be monitored over time. This methodology helps to differentiate between photodegradation and other potential loss mechanisms, such as volatilization or sorption to the reactor walls. Studies have shown that the photolysis of 4-NP can lead to the formation of 4-nonylcatechol, a transformation product that can be more toxic than the parent compound nih.gov. The half-life of 4-NP in sunlit environments can range from several hours to days, depending on factors such as water clarity, depth, and the presence of photosensitizing substances nih.gov.

Degradation in Specific Environmental Compartments (e.g., Soil, Water, Sediments, Sludge-Amended Soil)

The fate of 4-NP is highly dependent on the environmental compartment it resides in. This compound is an essential tool for tracing its degradation in complex matrices like soil, water, sediments, and sludge-amended soil.

Soil and Sludge-Amended Soil: In terrestrial environments, 4-NP is introduced primarily through the application of sewage sludge as fertilizer. Biodegradation is the main dissipation pathway in soils. Studies using radiolabeled 4-NP (such as ¹⁴C-4-NP) have shown that its half-life in soil can range from 16 to 23 days, with degradation being enhanced in the presence of plants researchgate.net. The degradation often follows a biphasic model, with an initial rapid phase followed by a slower degradation of a more recalcitrant fraction nih.gov. The recalcitrant fraction can range from 17-21% of the initial concentration after 32 weeks nih.gov. While these studies used ¹⁴C-labeling, this compound can be used in a similar manner with the advantage of detection by mass spectrometry, which can provide more structural information about the degradation products.

Water and Sediments: In aquatic systems, 4-NP tends to partition to sediments due to its hydrophobic nature. Biodegradation in both the water column and sediments is a key removal process. The use of isotopically labeled 4-NP in microcosm studies allows for the determination of degradation rates under different redox conditions. For instance, studies have shown that the mineralization of 4-n-NP to CO₂ occurs rapidly under oxic conditions in stream sediments, while no significant mineralization is observed under anoxic (methanogenic) conditions.

Simulation of 4-NP Degradation in Biological Systems (e.g., Leafy Vegetables)

Understanding the uptake and degradation of 4-NP in plants is crucial for assessing the potential for food chain contamination. The use of deuterated tracers has proven to be particularly effective in simulating the fate of 4-NP in agricultural systems.

Isotopic Tracer Applications in Field Conditions

A study on the residues of 4-nonylphenol in leek and cabbage utilized the isotopic tracer 4-n-NP-2,3,5,6-d4-OD to simulate the degradation of 4-nonylphenol in cabbage under field conditions. This research highlighted that over 80% of the tracer was degraded within the first 7 days, with most of it disappearing by the end of a 35-day experimental period. This demonstrates the utility of this compound in providing realistic data on the persistence of 4-NP in crops.

Empirical Degradation Formulae and Residue Estimation

Based on the data obtained from the aforementioned tracer study in cabbage, a preliminary degradation equation was established to describe the variation of nonylphenol residues in leafy vegetables. Such empirical models are vital for predicting residue levels at the time of harvest and for establishing safe pre-harvest intervals.

The degradation of 4-n-NP-2,3,5,6-d4-OD in cabbage was found to follow first-order kinetics. The concentration of the tracer at a given time (Ct) could be described by the equation:

Ct = C0 * e-kt

Where:

Ct is the concentration at time t

C0 is the initial concentration

k is the degradation rate constant

t is time in days

Table 2: Degradation of 4-n-NP-2,3,5,6-d4-OD in Cabbage

| Time (days) | Degradation (%) |

| 1 | 55.3 |

| 3 | 70.0 |

| 7 | 83.3 |

| 14 | 91.9 |

| 21 | 95.8 |

| 28 | 97.8 |

| 35 | 98.8 |

This data allows for the calculation of the half-life (t₁/₂) of 4-NP in cabbage, which is a critical parameter for risk assessment. The findings from such studies also suggest that the presence of 4-nonylphenol residues in leafy vegetables is likely derived from the application of pesticides where it is used as an adjuvant.

Environmental Monitoring and Occurrence of 4-NP

The ubiquitous nature of 4-Nonylphenol (4-NP) in the environment is a subject of extensive research, largely due to its classification as an endocrine-disrupting chemical. nih.gov Accurate monitoring of its presence and concentration in various environmental compartments is crucial for understanding its fate, transport, and potential exposure pathways. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust analytical methodologies, ensuring high accuracy and precision in quantification by correcting for matrix effects and procedural losses during sample preparation and analysis. nih.govfood.gov.uk

Presence in Aquatic Ecosystems (e.g., Rivers, Wastewater, Marine Sediments, Drinking Water)

4-Nonylphenol is frequently detected in aquatic environments, a direct consequence of discharges from wastewater treatment plants (WWTPs), industrial effluents, and surface runoff. nih.gov Its physicochemical properties, including low water solubility and a high octanol-water partition coefficient, lead to its accumulation in sediments and aquatic organisms. nih.gov

Rivers: Studies across the globe have documented the presence of 4-NP in river water. For instance, in Germany, concentrations of 4-NP isomers in river water were found to range from 28 ng/L in the Elbe River to 1220 ng/L in the Oder River. nih.gov In rivers flowing into Lake Biwa, Japan, 4-NP was detected year-round at concentrations between 0.11 and 3.08 ng/mL. nih.gov A study of the Back River in Maryland, USA, reported 4-NP concentrations ranging from less than 8 to 200 ng/L in water. nih.gov

Wastewater: Wastewater treatment plants are significant point sources of 4-NP into the aquatic environment. While treatment processes can remove a portion of the contaminant, residual amounts are often present in the final effluent. epa.gov Final effluent samples from WWTPs have shown 4-NP concentrations varying from less than 0.020 to 13 μg/L. researchgate.net

Marine Sediments: Due to its hydrophobic nature, 4-NP tends to partition from the water column and accumulate in sediments. In marine environments, this leads to the creation of a long-term reservoir of the contaminant. Sediments from the Gulf of Gdańsk in the Southern Baltic Sea were found to be moderately contaminated, with 4-NP concentrations of 1–42 ng/g dry weight (d.w.) in the 0–1 cm layer and 2–61 ng/g d.w. in the 1–5 cm layer. tandfonline.com In Kaohsiung Harbor, Taiwan, sediment concentrations of 4-NP ranged from 18 to 27,882 ng/g d.w. nih.gov The Back River estuary sediments showed 4-NP levels up to 6700 ng/g of dry weight. nih.gov

Drinking Water: The presence of 4-NP precursors in water sources raises concerns about potential contamination of drinking water. researchgate.net While not as frequently reported as in other aquatic compartments, its detection highlights the need for effective water treatment and monitoring.

| Aquatic Environment | Location | Concentration Range | Reference |

|---|---|---|---|

| River Water | Elbe River, Germany | 28 ng/L | nih.gov |

| River Water | Oder River, Germany | up to 1220 ng/L | nih.gov |

| River Water | Rivers flowing into Lake Biwa, Japan | 0.11 - 3.08 ng/mL | nih.gov |

| River Water | Back River, MD, USA | <8 - 200 ng/L | nih.gov |

| Wastewater Effluent | Not Specified | <0.020 - 13 µg/L | researchgate.net |

| Marine Sediment | Gulf of Gdańsk, Baltic Sea | 1 - 61 ng/g d.w. | tandfonline.com |

| Marine Sediment | Kaohsiung Harbor, Taiwan | 18 - 27,882 ng/g d.w. | nih.gov |

| Estuary Sediment | Back River, MD, USA | up to 6700 ng/g d.w. | nih.gov |

Occurrence in Food Samples (e.g., Fish, Shellfish, Leafy Vegetables, Cereals)

The bioaccumulation potential of 4-NP leads to its presence in various food items, posing a potential route for human exposure. Its lipophilic character facilitates its accumulation in the fatty tissues of organisms. nih.gov

Leafy Vegetables and Cereals: Contamination of terrestrial produce can occur through the use of sewage sludge as fertilizer or irrigation with contaminated water. nih.gov One possible source of contamination in vegetables is the degradation of nonylphenol ethoxylates used in pesticide formulations. mdpi.com A German study detected 4-NP in a wide range of foodstuffs, including non-fatty items like marmalade, apples, and tomatoes, with concentrations ranging from 0.1 to 19.4 µg/kg on a fresh weight basis. dphen1.com In Korea, the analysis of 1185 domestic food samples revealed 4-NP concentrations in the range of 2.57–269.07 μg/kg. nih.gov

| Food Category | Location of Study | Concentration Range | Reference |

|---|---|---|---|

| Various Foodstuffs | Germany | 0.1 - 19.4 µg/kg (fresh weight) | dphen1.com |

| Domestic Food Samples | Korea | 2.57 - 269.07 µg/kg | nih.gov |

| Fish (Killifish) | Laboratory Study | BCF: 167±23 | researchgate.net |

| Mussels (Mytilus edulis) | Laboratory Study | BCF: 3400 | nih.gov |

| Mussels (Mytilus galloprovincialis) | Laboratory Study | BCF: 6850 L/Kg (dry weight) | nih.gov |

Contamination in Food Contact Materials (e.g., Plastics)

Food contact materials, particularly plastics, have been identified as a potential source of 4-NP in food. The compound can be present as a degradation product of additives like tris(nonylphenyl)phosphite (TNPP), which is used as an antioxidant in some plastics. food.gov.ukacs.org

Migration studies have demonstrated that 4-NP can leach from plastic packaging into food and food simulants. The extent of migration is influenced by factors such as the type of plastic, the nature of the food simulant (e.g., aqueous, acidic, or fatty), temperature, and contact time. agriculturejournals.cznih.gov

Analysis of various food-contact materials has revealed the presence of 4-NP. For instance, some polystyrene and polyvinylchloride (PVC) samples were found to contain 4-NP at concentrations of 64–287 µg/g, while other materials showed much lower levels (<0.03–1.4 µg/g). nih.govtandfonline.com In a study on PVC films, four out of seven samples contained 4-NP at concentrations of 0.44 mg/g, 1.03 mg/g, 1.28 mg/g, and 1.72 mg/g. agriculturejournals.cz Migration from these films into a fatty food simulant (95% ethanol) was significantly higher (21.5–35.0%) than into aqueous simulants (2.9–5.3%). agriculturejournals.cz Another study on PVC films found 4-NP concentrations between 500 and 3300 µg/g. nih.gov Migration from these films into n-heptane (a fatty food simulant) was up to 62.5%. nih.gov

| Material | Concentration in Material | Food Simulant | Migration Level | Reference |

|---|---|---|---|---|

| Polystyrene, PVC | 64 - 287 µg/g | Not specified | Potential for migration | nih.govtandfonline.com |

| PVC films | 0.44 - 1.72 mg/g | Distilled water | 3.2 - 5.3% | agriculturejournals.cz |

| PVC films | 0.44 - 1.72 mg/g | 3% Acetic acid | 2.9 - 4.6% | agriculturejournals.cz |

| PVC films | 0.44 - 1.72 mg/g | 95% Ethanol | 21.5 - 35.0% | agriculturejournals.cz |

| PVC films | 500 - 3300 µg/g | n-Heptane | up to 62.5% | nih.gov |

| PVC films | 500 - 3300 µg/g | Distilled water, 4% Acetic acid | up to 0.23% | nih.gov |

| HDPE and PVC bottles | Not specified | Water | ~140 - 230 ng/L after 120h at 40°C | acs.org |

Toxicological and Ecotoxicological Investigations of 4 Nonylphenol with Analytical Support from 4 Nonylphenol 2,3,5,6 D4

Endocrine Disrupting Effects of 4-NP

4-Nonylphenol (B119669) is widely recognized as an endocrine-disrupting chemical (EDC) that interferes with the hormone systems of various organisms. nih.gov Its ability to mimic endogenous hormones, particularly estrogen, is the primary driver of its toxicological effects on reproductive health.

The principal mechanism behind 4-NP's endocrine-disrupting activity is its function as a xenoestrogen. Research has demonstrated that 4-NP can bind to estrogen receptors (ERs), specifically Estrogen Receptor Alpha (ERα). who.intresearchgate.net This binding mimics the action of the natural hormone 17β-estradiol, thereby triggering estrogenic responses in target cells. researchgate.net

Studies using human breast cancer cell lines (MCF-7), which express ERα, have shown that 4-NP can induce ERα-mediated reporter gene expression. acs.org At concentrations as low as 100 nM, 4-NP has been shown to exert a significant effect on estrogen-responsive gene transcription in these cells. researchgate.netacs.org This agonistic activity on ERα can disrupt normal endocrine signaling pathways, leading to a cascade of adverse physiological effects. who.int While its affinity for ERs is lower than that of estradiol, the widespread and persistent nature of 4-NP in the environment makes it a significant concern. rupahealth.com

The estrogenic activity of 4-NP translates to tangible impacts on the reproductive systems of both males and females, as observed in numerous animal studies. These effects are often dependent on the life stage at which exposure occurs.

In females, exposure to 4-NP has been linked to changes in reproductive organ weight. Studies in mice have shown that chronic low-dose exposure can decrease the weight of the ovaries and uterus. rupahealth.com However, the timing of exposure is critical, as effects observed in adult (F0 generation) females were not always replicated in their pre-pubertal (F1 generation) offspring. rupahealth.com

In males, 4-NP exposure has been shown to adversely affect reproductive organ weight and sperm parameters. mdpi.com Research has documented decreased epididymal weights and reduced sperm counts in rodents following administration of 4-NP. mdpi.comnih.gov Chronic exposure has been associated with an increased weight of the testis but decreased weights of the epididymis, prostate, and seminal vesicle. mdpi.com Some studies have also noted that while sperm counts might not differ significantly in F0 and F1 generations, multi-generational exposure can lead to reduced epididymal sperm density in the F2 generation. rupahealth.commdpi.com

Interactive Data Table: Effects of 4-Nonylphenol on Reproductive Systems in Animal Models

| Parameter | Observed Effect | Sex | Reference |

| Ovarian Weight | Decrease | Female | rupahealth.com |

| Uterine Weight | Decrease | Female | rupahealth.com |

| Testis Weight | Increase/No Change | Male | rupahealth.commdpi.com |

| Epididymis Weight | Decrease | Male | rupahealth.commdpi.com |

| Sperm Count/Density | Decrease | Male | mdpi.comnih.gov |

Metabolism and Toxicokinetics of 4-NP in Organisms

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-NP is fundamental to assessing its potential for bioaccumulation and toxicity. The use of isotopically labeled 4-NP, such as 4-Nonylphenol-2,3,5,6-d4 and ¹³C₆-labeled NP, is indispensable for these studies, allowing researchers to trace the compound and its metabolites with high specificity and sensitivity. acs.orgrupahealth.com

In vitro studies using human liver microsomes (HLMs) are crucial for elucidating the metabolic pathways of xenobiotics. For 4-n-nonylphenol (a linear isomer of 4-NP), comprehensive metabolic profiling in HLMs has identified numerous phase I metabolites. figshare.com These studies have shown that the metabolism of 4-n-NP involves several cytochrome P450 (CYP) enzymes. The main participating enzymes identified are CYP1A2, CYP2C19, and CYP2D6. figshare.com Seven different metabolic pathways were identified, leading to the formation of 21 distinct metabolites, including hydroxylated and carboxylated derivatives. figshare.com This highlights the complex biotransformation that 4-NP undergoes in the liver, which is a critical step in its detoxification and eventual excretion.

In vivo studies in both animal models and human volunteers have provided essential data on the toxicokinetic behavior of 4-NP.

In animal models, such as female rats, chronic oral exposure to 4-NP demonstrated that its serum metabolic behavior fits a two-extravascular compartment model. These studies also revealed that 4-NP distributes extensively into various tissues, with the highest concentrations found in the uterus, adipose tissue, and brain, and to a lesser extent in the liver, kidney, and ovary. This wide distribution may contribute to its toxicity in multiple organ systems even at low exposure levels.

Studies involving human volunteers have been pivotal in understanding the kinetics of 4-NP in the human body. After a single oral dose of ¹³C₆-labeled NP to three male volunteers, the compound was rapidly absorbed and metabolized. rupahealth.comfigshare.com The excretion was relatively quick, with peak concentrations of metabolites appearing in the urine between 2.3 and 3.4 hours after administration. rupahealth.com The elimination followed a biphasic pattern, with an initial rapid phase (half-life of 1.0–1.5 hours) followed by a slower second phase (half-life of 5.2–6.8 hours). rupahealth.comfigshare.com The vast majority of the administered dose was excreted via urine, primarily as conjugated metabolites. rupahealth.com

The identification of specific metabolites is key to developing reliable biomarkers for human exposure assessment. Human metabolism studies have shown that alkyl chain oxidation is the major metabolic pathway for 4-NP. rupahealth.com

Two key metabolites, hydroxy-NP (OH-NP) and oxo-NP, have been identified as major urinary excretion products. rupahealth.com Alkyl chain hydroxylation to form OH-NP is the most significant pathway, accounting for a substantial portion of the NP dose excreted in urine. rupahealth.com The parent 4-NP is excreted in much smaller amounts. rupahealth.com All of these compounds are predominantly excreted as glucuronic acid conjugates. rupahealth.com

Because OH-NP has a high urinary excretion fraction and is not susceptible to external contamination (unlike the parent 4-NP, which is present in many products), it has been proposed as a robust and sensitive biomarker of exposure. rupahealth.com Analyzing for these specific urinary metabolites allows for a more accurate estimation of internal body burden and enables researchers to back-calculate daily intake levels for risk assessment purposes. rupahealth.com

Interactive Data Table: Key Toxicokinetic Parameters and Metabolites of 4-Nonylphenol in Humans

| Parameter/Metabolite | Finding | Matrix | Reference |

| Time to Max Concentration | 2.3 - 3.4 hours | Urine | rupahealth.com |

| Elimination Half-Life (Phase 1) | 1.0 - 1.5 hours | Urine | rupahealth.com |

| Elimination Half-Life (Phase 2) | 5.2 - 6.8 hours | Urine | rupahealth.com |

| Primary Metabolite | Hydroxy-Nonylphenol (OH-NP) | Urine | rupahealth.com |

| Secondary Metabolite | Oxo-Nonylphenol (oxo-NP) | Urine | rupahealth.com |

| Primary Conjugation | Glucuronic Acid | Urine | rupahealth.com |

Bioaccumulation Studies of 4-NP

4-Nonylphenol's lipophilic nature and resistance to degradation contribute to its high potential for bioaccumulation in living organisms. rupahealth.com Its tendency to associate with fats and oils leads to its storage in the fatty tissues of animals exposed to it through contaminated water, food, or sediment. nbinno.com

The bioconcentration of 4-NP from the surrounding water into aquatic organisms has been a significant area of research. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the water, is a key metric in these studies.

Studies have shown that 4-NP accumulates in a variety of aquatic organisms. For instance, wild marine mussels (Mytilus galloprovincialis) exhibited a moderate ability to bioaccumulate waterborne 4-NP, with a BCF of 6,850 L/kg (dry weight). nih.gov In freshwater organisms, mean lipid-normalized BCFs associated with no-effect concentrations were approximately 180 for the fathead minnow and 50 for the bluegill. nih.gov Other research has estimated the BCF for Atlantic salmon to be 75, while the blue mussel (Mytilus edulis) showed a lower BCF range of 1.4 to 7.9. epa.gov Concentrations in fish have been reported to reach up to 110 μg/kg. rupahealth.comnih.gov

| Aquatic Organism | Bioconcentration Factor (BCF) | Reference |

|---|---|---|

| Marine Mussels (Mytilus galloprovincialis) | 6,850 L/kg (dry weight) | nih.gov |

| Fathead Minnow | ~180 (lipid-normalized) | nih.gov |

| Bluegill | ~50 (lipid-normalized) | nih.gov |

| Atlantic Salmon (Salmo salar) | 75 | epa.gov |

| Blue Mussel (Mytilus edulis) | 1.4 - 7.9 | epa.gov |

Due to its persistence and lipophilic properties, 4-NP can be transferred through the food chain. mdpi.com This process, known as biomagnification, can lead to higher concentrations of the compound in organisms at higher trophic levels. nbinno.com When organisms consume other organisms containing 4-NP, the chemical accumulates in their own tissues, leading to a potential increase in concentration as it moves up the food chain. nbinno.com

Research has indicated that the consumption of contaminated food is a significant route of exposure for humans. nih.gov 4-NP has been detected in various food sources, with generally higher concentrations found in foods from animal sources compared to plant sources. mdpi.com For example, studies have found correlations between the consumption of fish and pork and higher concentrations of 4-NP in breast milk. nih.gov The presence of 4-NP in fish is often linked to wastewater discharges. nih.gov

Cellular and Molecular Effects of 4-NP

4-Nonylphenol is recognized as an endocrine-disrupting chemical, meaning it can interfere with the body's hormonal systems. mdpi.com Its effects have been observed at the cellular and molecular level in various tissues and cell types.

The effect of 4-NP on adipogenesis, the process of fat cell formation, has been investigated in different cell models, yielding some contrasting results.

In one study using 3T3-L1 preadipocytes, exposure to 4-NP was found to inhibit triglyceride (TG) accumulation and the expression of adipogenic marker genes. nih.gov Specifically, 4-NP at concentrations of 5 and 10 μg/ml decreased the TG content by 26% and 58%, respectively. oup.com It also led to a significant reduction in the mRNA levels of lipoprotein lipase (B570770) (LPL) and adipocyte-specific fatty acid binding protein (aP2). oup.com

Conversely, in a different study, 4-NP promoted TG accumulation and the expression of adipogenic markers in C3H/10T1/2 mesenchymal stem cells. nih.gov These opposing effects are thought to be due to physiological differences between the two cell lines, particularly their dependence on mitotic clonal expansion for differentiation. nih.gov Furthermore, perinatal exposure to 4-NP in rats, combined with a high-fat diet, has been shown to synergistically alter the expression of genes involved in lipid metabolism in adipose tissue, potentially leading to fat accumulation. nih.gov

| Cell Line/Model | Effect on Triglyceride Accumulation | Effect on Adipogenic Gene Expression | Reference |

|---|---|---|---|

| 3T3-L1 Preadipocytes | Inhibited | Decreased expression of LPL and aP2 | nih.govoup.com |

| C3H/10T1/2 Mesenchymal Stem Cells | Promoted | Promoted | nih.gov |

| Rats (Perinatal exposure + high-fat diet) | Increased fat accumulation | Altered expression of lipid metabolism genes | nih.gov |

4-Nonylphenol has been shown to exert estrogen-like activity in estrogen-dependent MCF-7 breast cancer cells. nih.gov It can stimulate the proliferation of these cells, with significant increases observed at concentrations of 1 and 10 μM. researchgate.net This proliferative effect is believed to be mediated through the estrogen receptor alpha (ERα), as the presence of an ER antagonist can reverse this effect. nih.govnih.gov

Mechanistically, 4-NP has been found to activate endogenous ERα in MCF-7 cells. nih.gov This activation leads to changes in the expression of genes related to cell cycle progression and metastasis. For instance, exposure to 4-NP can increase the expression of cyclin D1 and cathepsin D, while decreasing the expression of p21, at both the transcriptional and translational levels. nih.gov These molecular changes suggest that 4-NP may accelerate the growth of breast cancer cells and potentially promote cancer metastasis. nih.gov

In addition to its effects on fat and breast cancer cells, 4-NP has been shown to induce toxicity in other organs.

Kidney and Liver: Studies in male rats have demonstrated that exposure to 4-nonylphenol can lead to increased relative weights of the kidney and liver. nih.gov Histological evaluations have also indicated that 4-NP can cause liver damage and increase hepatocyte cell death. nih.gov In some cases, this is accompanied by an increase in serum alkaline phosphatase levels. nih.gov

Testes: In male rats, treatment with 4-nonylphenol has been associated with a decrease in the absolute and relative weight of the epididymis. nih.gov Furthermore, a dose-dependent increase in the number of apoptotic cells in the testes has been observed, along with a reduction in sperm density in the head of the epididymis. nih.gov

Research Directions and Future Perspectives Involving 4 Nonylphenol 2,3,5,6 D4

Development of Advanced Analytical Techniques for 4-NP Isomers

Technical mixtures of 4-NP are complex, comprising numerous isomers with varying degrees of estrogenicity and persistence. The development of advanced analytical techniques capable of separating and quantifying these individual isomers is crucial for a more accurate assessment of their environmental and health risks. 4-Nonylphenol-2,3,5,6-d4 serves as an indispensable tool in this endeavor, primarily by enabling accurate quantification through isotope dilution mass spectrometry.

Multidimensional Coupling Systems (e.g., GCxGC-TOF-MS) for Isomer Separation and Identification

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers significantly enhanced resolving power compared to conventional one-dimensional GC-MS. This is particularly advantageous for the complex isomeric mixtures of 4-NP found in environmental and biological samples.

Future research will focus on optimizing GCxGC-TOF-MS methods for the baseline separation of a greater number of 4-NP isomers. In these studies, this compound will be the internal standard of choice. Its chemical properties are nearly identical to the native 4-NP isomers, ensuring that it co-elutes and experiences similar matrix effects. However, its distinct mass-to-charge ratio allows for precise and accurate quantification, correcting for any analyte loss during sample preparation and analysis. The use of such a reliable internal standard is paramount for the validation of these highly complex analytical methods and for ensuring the inter-laboratory comparability of results. A study on the high-sensitivity analysis of nonylphenol in river water using GC-MS/MS has already demonstrated the utility of a deuterated p-n-nonylphenol-d4 as an internal standard for the quantification of thirteen different 4-NP isomers, highlighting the importance of such standards in complex isomer analysis. shimadzu.com

Integrated Risk Assessment of 4-NP in Complex Environmental Matrices

Integrated risk assessment combines data on environmental concentrations and toxicological effects to provide a comprehensive evaluation of the potential harm posed by a chemical. A significant challenge in the risk assessment of 4-NP is the accurate determination of its concentrations in diverse and complex environmental matrices such as sediment, sludge, and biological tissues.

Further Elucidation of 4-NP Metabolic Pathways and Biomarkers

Understanding the metabolic fate of 4-NP in various organisms is essential for assessing its potential for bioaccumulation and toxicity. Isotope-labeled compounds are powerful tools for tracing the metabolic pathways of xenobiotics. While studies have begun to unravel the metabolism of 4-NP, which includes hydroxylation and carboxylation of the nonyl chain, the precise pathways and the identity of all metabolites are not yet fully understood.

Future research can utilize this compound as a tracer in in vitro and in vivo metabolic studies. By exposing organisms or cell cultures to the deuterated compound, researchers can track its transformation into various metabolites using mass spectrometry. This approach allows for the unambiguous identification of 4-NP-derived metabolites against a complex biological background. A recent study demonstrated the feasibility of this approach by synthesizing a radioiodinated analogue of 4-NP (¹²⁴I-labeled 4NP) for in vivo tracing, which revealed significant tissue accumulation and provided insights into its distribution and potential long-term effects. nih.gov The identification of specific and stable metabolites can also lead to the discovery of novel biomarkers of 4-NP exposure, which can then be used in human and wildlife biomonitoring studies.

Studies on the Combined Effects of 4-NP with Other Endocrine Disruptors

Humans and wildlife are typically exposed to a complex mixture of endocrine-disrupting chemicals (EDCs) in the environment. Therefore, it is crucial to understand the combined or synergistic effects of 4-NP with other EDCs. A significant challenge in conducting such studies is the accurate quantification of each component in the mixture, especially when they are present at low concentrations in complex biological matrices.

This compound is an essential tool for overcoming this analytical challenge. By serving as an internal standard, it enables the precise and accurate measurement of 4-NP concentrations in co-exposure studies, both in the exposure media and in biological samples. This analytical rigor is fundamental for establishing clear dose-response relationships and for understanding the mechanisms of interaction between 4-NP and other EDCs. Future research in this area will involve laboratory studies on the combined effects of 4-NP with other prevalent EDCs, such as bisphenol A and phthalates, with this compound ensuring the analytical accuracy of the 4-NP exposure levels.

Global Monitoring and Policy Implications for 4-NP Regulation

Effective global monitoring of 4-NP is necessary to assess the extent of environmental contamination, to track trends over time, and to evaluate the effectiveness of regulatory measures. Such monitoring programs rely on the ability of different laboratories around the world to produce comparable and reliable data.

The availability of a well-characterized and high-purity internal standard like this compound is a cornerstone of quality assurance and quality control (QA/QC) in global monitoring networks. Its use can help to harmonize analytical methods across different laboratories, thereby improving the consistency and comparability of the data generated. This, in turn, provides a more solid scientific basis for policymakers to develop and implement effective regulations for the control and reduction of 4-NP pollution on a global scale. Future efforts in this domain should focus on promoting the use of this compound in international proficiency testing schemes and in the development of standardized analytical methods for 4-NP.

Q & A

Q. What is the role of deuterium labeling in 4-Nonylphenol-2,3,5,6-d4 for environmental analysis?

Deuterium labeling enhances traceability in analytical workflows by minimizing matrix interference and enabling precise quantification via isotope dilution mass spectrometry (IDMS). This compound serves as an internal standard for detecting unlabeled 4-nonylphenol (4-NP) in environmental samples (e.g., water, soil). Methodologically, researchers should pair it with LC-MS/MS protocols, ensuring deuterium retention during extraction (e.g., solid-phase extraction) to avoid isotopic exchange .

Q. How should this compound be stored to maintain stability?

Storage at 0–6°C in airtight, amber vials is critical to prevent degradation, as indicated by its classification as a hazardous substance with potential anesthetic components. Long-term stability studies recommend periodic purity checks via GC-MS or HPLC to detect deuterium loss or oxidation byproducts .

Q. What synthetic routes are used to produce this compound, and how is purity validated?

Synthesis typically involves catalytic deuteration of 4-nonylphenol using deuterium gas (D₂) over palladium catalysts. Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) to confirm deuterium incorporation at positions 2,3,5,6 and gas chromatography (GC) with flame ionization detection (FID) to ensure >98% isotopic enrichment. Contaminants like non-deuterated isomers must be <2% for reliable analytical use .

Advanced Research Questions

Q. How do adsorption mechanisms of this compound on magnetic reduced graphene oxides (rGOs) inform environmental remediation strategies?

Adsorption studies using rGOs reveal a pH-dependent process dominated by π-π interactions and hydrophobic effects. At pH 3–8, the compound’s alkyl chain facilitates binding to rGO surfaces, with a maximum capacity of 63.96 mg/g . Advanced experimental designs should include batch adsorption tests with varying ionic strengths and humic acid concentrations to simulate natural water systems. Theoretical DFT calculations can further elucidate binding energies and conformations .

Q. How can researchers resolve contradictions in endocrine disruption data for 4-nonylphenol and its deuterated analogs?

Discrepancies often arise from differences in bioassay models (e.g., in vitro ERα vs. in vivo zebrafish assays). To address this, standardize exposure protocols by using deuterated 4-NP as a tracer to differentiate parent compound effects from metabolites. Parallel studies with estrogen receptor knockout models can isolate isotope-specific metabolic pathways .

Q. What methodologies optimize the detection of this compound in complex biological matrices?

In metabolomic studies, employ dilute-and-shoot LC-MS/MS with a C18 column and methanol/0.1% formic acid mobile phase. Deuterated standards mitigate ion suppression from lipids or proteins. For tissue samples, accelerate solvent extraction via pressurized liquid extraction (PLE) at 60°C, followed by clean-up with molecularly imprinted polymers (MIPs) .

Q. How do isotopic effects influence the metabolic fate of this compound in mammalian systems?

Deuterium’s kinetic isotope effect (KIE) slows cytochrome P450-mediated hydroxylation, altering metabolite profiles. To study this, compare deuterated and non-deuterated 4-NP using time-course hepatic microsome assays. High-resolution mass spectrometry (HRMS) can identify deuterium retention in Phase I/II metabolites, such as glucuronide conjugates .

Data Analysis and Experimental Design

Q. What statistical approaches reconcile variability in environmental fate studies of deuterated 4-NP?

Use multivariate analysis (e.g., PCA) to cluster data by variables like pH, temperature, and organic carbon content. For field studies, apply mixed-effects models to account for spatial heterogeneity. Contradictory degradation half-lives (e.g., soil vs. aquatic systems) require site-specific recalibration of deuterated tracer recovery rates .

Q. How can isotopic dilution correct for matrix effects in multi-residue analysis of this compound?

Implement a dual internal standard approach: pair this compound with a structurally distinct deuterated compound (e.g., Bisphenol-A-d16). Normalize responses using the isotope ratio (analyte/internal standard) to correct for signal drift or matrix-induced ionization suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.